2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a benzofuran moiety, an isoxazole ring, and a dihydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzofuran-2-yl Isoxazole:
Formation of 3,4-Dihydroquinoline:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.
Types of Reactions:
Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuran-2,3-dione.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The dihydroquinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the isoxazole ring.
Substitution: Halogenated derivatives of the dihydroquinoline ring.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structure.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Could be used in the development of new materials with specific electronic or optical properties.
- Potential applications in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzofuran and isoxazole rings can participate in hydrogen bonding and π-π interactions, while the dihydroquinoline ring can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(quinolin-1-yl)ethanone: Lacks the dihydro component, potentially altering its biological activity.
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone: Contains a fully saturated quinoline ring, which may affect its reactivity and stability.
Uniqueness:
- The combination of benzofuran, isoxazole, and dihydroquinoline in one molecule is unique and may confer distinct chemical and biological properties.
- The presence of multiple functional groups allows for diverse chemical modifications and potential applications.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-22(24-11-5-8-15-6-1-3-9-18(15)24)14-17-13-21(27-23-17)20-12-16-7-2-4-10-19(16)26-20/h1-4,6-7,9-10,12-13H,5,8,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBRHVBKPSQHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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